molecular formula C7H9Cl3N4 B6609424 1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride CAS No. 2866308-78-1

1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride

Cat. No.: B6609424
CAS No.: 2866308-78-1
M. Wt: 255.5 g/mol
InChI Key: FTMHKVDOBJLHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse applications in medicinal chemistry and material science due to their significant photophysical properties .

Preparation Methods

The synthesis of 1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride typically involves the reaction of 6-chloropyrazolo[1,5-a]pyrimidine with methanamine in the presence of hydrochloric acid. The reaction conditions often include heating and the use of a solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrazolo[1,5-a]pyrimidines .

Mechanism of Action

The mechanism of action of 1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-{6-chloropyrazolo[1,5-a]pyrimidin-3-yl}methanamine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4.2ClH/c8-6-3-10-7-5(1-9)2-11-12(7)4-6;;/h2-4H,1,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMHKVDOBJLHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)CN)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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